[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
Description
4-(3-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazine core with a 1,1-dioxide group, a 3-bromophenyl substituent at the 4-position, and a 3,4-dimethoxyphenyl ketone moiety at the 2-position. The bromine atom at the 3-position of the phenyl ring and the dual methoxy groups on the benzoyl substituent contribute to its unique electronic and steric properties, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-29-19-11-10-15(12-20(19)30-2)23(26)22-14-25(17-7-5-6-16(24)13-17)18-8-3-4-9-21(18)31(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMBFYZWFDQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Benzothiazine Derivatives
Key Comparisons
Substituent Position and Electronic Effects The 3-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-bromophenyl isomer (). Replacing bromine with methoxy () increases electron density on the aromatic ring, which could improve solubility but reduce membrane permeability due to decreased lipophilicity .
Functional Group Modifications The 3,4-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups, which may facilitate hydrogen bonding or cation-π interactions. Derivatives with 7-ethoxy or 3-methyl groups () demonstrate how alkyl/ether chains can enhance metabolic stability by shielding reactive sites or altering CYP450 interactions .
Bioactivity Implications
- While explicit data for the target compound is unavailable, highlights that structural similarity often correlates with shared bioactivity. The bromine and methoxy groups may synergize to target enzymes like kinases or GPCRs, whereas fluorine-substituted analogs () might favor interactions with hydrophobic pockets in proteases .
Biological Activity
The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazine core with a bromophenyl substituent and a methanone moiety. The presence of the dioxido group enhances its reactivity, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 461.4 g/mol |
| CAS Number | 1251614-16-0 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following mechanisms have been proposed for the biological activity of benzothiazine derivatives:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi.
- Anticancer Properties : Certain derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, impacting cellular processes.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of benzothiazine derivatives on A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. Compounds similar to the target compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, demonstrating significant anticancer potential compared to standard treatments like doxorubicin .
- Antimicrobial Efficacy : In vitro assays revealed that benzothiazine derivatives possess moderate to good antimicrobial activity against a range of bacterial strains. The mechanisms likely involve disruption of bacterial cell walls or interference with metabolic functions .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively interact with key amino acids in enzyme active sites, potentially leading to allosteric modulation .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole core | Antimicrobial, anticancer |
| 2-Aminobenzothiazole | Contains amino group | Anticancer activity |
| Thiosemicarbazones | Related sulfur-containing compounds | Antiviral and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
